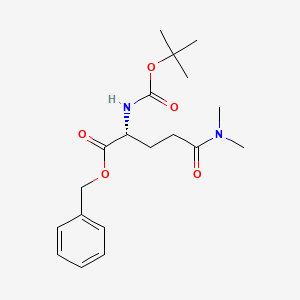

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

CAS No.: 721927-49-7

Cat. No.: VC5018539

Molecular Formula: C19H28N2O5

Molecular Weight: 364.442

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 721927-49-7 |

|---|---|

| Molecular Formula | C19H28N2O5 |

| Molecular Weight | 364.442 |

| IUPAC Name | benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

| Standard InChI | InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1 |

| Standard InChI Key | PUAXRJKHHACRHI-OAHLLOKOSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |

Introduction

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a synthetic organic compound with a molecular formula of C19H28N2O5 and a molecular weight of approximately 364.4 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a dimethylamino group and a benzyl moiety contributes to its structural complexity and potential reactivity in various chemical contexts.

Synthesis and Applications

The synthesis of (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves protecting group strategies and peptide coupling reactions. This compound has potential applications in pharmaceutical research due to its structural similarity to biologically active molecules. The dimethylamino group enhances solubility and bioavailability, which may contribute to its potential as a pharmaceutical agent.

Biological Activity and Interaction Studies

Compounds with similar structures to (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate have been investigated for their roles in modulating biological pathways, including those related to cancer and inflammation. Interaction studies involving this compound are essential for understanding its binding affinities and mechanisms of action. These studies can provide insights into its therapeutic potential and safety profile.

Related Compounds

Several compounds share structural similarities with (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate. Notable examples include:

-

Benzyl 2-amino-5-oxopentanoate: Lacks the tert-butoxycarbonyl group, making it more reactive due to the unprotected amine.

-

(S)-tert-butyl 4,5-diamino-5-oxopentanoate: Contains two amino groups, potentially increasing biological activity.

-

Dimethylaminopentanoic acid: Similar backbone without the benzyl group, affecting solubility and interaction profiles.

Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2-amino-5-oxopentanoate | Lacks Boc group | More reactive |

| (S)-tert-butyl 4,5-diamino-5-oxopentanoate | Two amino groups | Potentially more biologically active |

| Dimethylaminopentanoic acid | No benzyl group | More polar |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume